Product packaging for 1-(2-Bromoethoxy)-2-iodobenzene(Cat. No.:CAS No. 57056-94-7)

1-(2-Bromoethoxy)-2-iodobenzene

Cat. No.: B3053937
CAS No.: 57056-94-7
M. Wt: 326.96 g/mol
InChI Key: VNOOPQNZFCVPNA-UHFFFAOYSA-N
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Description

1-(2-Bromoethoxy)-2-iodobenzene (CAS 57056-94-7) is a versatile halogenated aromatic compound with the molecular formula C 8 H 8 BrIO and a molecular weight of 326.96 g/mol . This chemical serves as a valuable synthetic intermediate in organic and medicinal chemistry research. Its structure features both bromoethoxy and iodo substituents on a benzene ring, making it a useful building block for constructing more complex molecules via various coupling reactions and nucleophilic substitutions . A key research application of this compound is its use as a precursor in the synthesis of pharmacologically active molecules. Literature indicates its utility in the development of ligands for nicotinic acetylcholine receptors (nAChRs) . Specifically, it has been used in modifications of stilbene-based scaffolds to create compounds with subnanomolar affinity for the α7 nAChR subtype, which is a target for neurological disorders . Researchers value this compound for its role in exploring structure-activity relationships (SAR) in drug discovery projects. The product is intended for research and development purposes only. It is not for diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate safety precautions in a well-ventilated laboratory, using suitable personal protective equipment. The compound should be stored under an inert atmosphere, protected from light, and refrigerated (2-8°C) to ensure stability .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8BrIO B3053937 1-(2-Bromoethoxy)-2-iodobenzene CAS No. 57056-94-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-bromoethoxy)-2-iodobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrIO/c9-5-6-11-8-4-2-1-3-7(8)10/h1-4H,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNOOPQNZFCVPNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCCBr)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrIO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10565352
Record name 1-(2-Bromoethoxy)-2-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10565352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57056-94-7
Record name 1-(2-Bromoethoxy)-2-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10565352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 1 2 Bromoethoxy 2 Iodobenzene and Analogues

Etherification Strategies via Williamson Synthesis Modifications

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers from an alkoxide and an organohalide. wikipedia.org This SN2 reaction is highly effective for synthesizing asymmetrical ethers and has been adapted for the preparation of 1-(2-bromoethoxy)-2-iodobenzene. wikipedia.orgmasterorganicchemistry.com The reaction involves the deprotonation of a phenol (B47542) to form a more nucleophilic phenoxide, which then attacks the electrophilic carbon of an alkyl halide. edubirdie.com

Direct Etherification of 2-Iodophenol (B132878) with 1,2-Dibromoethane (B42909)

The most direct route to this compound involves the reaction of 2-iodophenol with 1,2-dibromoethane. In this process, the hydroxyl group of 2-iodophenol is first deprotonated by a base to form the corresponding 2-iodophenoxide ion. This phenoxide then acts as a nucleophile, attacking one of the electrophilic carbon atoms of 1,2-dibromoethane in an SN2 displacement, with the other bromine atom acting as the leaving group.

A key challenge in this synthesis is achieving mono-alkylation. Since 1,2-dibromoethane has two reactive sites and the product still contains a reactive bromoethyl group, there is a potential for side reactions, such as the formation of a diether by reaction with a second molecule of the phenoxide or intramolecular cyclization. However, by carefully controlling the reaction conditions, particularly the stoichiometry of the reactants, selective mono-alkylation can be favored. chemspider.com Using an excess of 1,2-dibromoethane helps to minimize the formation of the diether byproduct. The synthesis of the analogous compound, 1-(2-bromoethoxy)-4-iodobenzene, is readily achieved from 4-iodophenol (B32979) and 1,2-dibromoethane, indicating the viability of this method for the ortho-isomer. chemsrc.com

Base-Promoted Reaction Conditions (e.g., K₂CO₃-promoted protocols)

The choice of base is critical for the success of the Williamson ether synthesis. While strong bases like sodium hydride (NaH) are often used to ensure complete deprotonation of the alcohol, weaker and less hazardous bases such as potassium carbonate (K₂CO₃) are frequently effective, especially for more acidic phenols. edubirdie.comfrancis-press.com

In a typical K₂CO₃-promoted protocol, 2-iodophenol is stirred with an excess of anhydrous potassium carbonate in a suitable solvent. chemspider.com The K₂CO₃ is sufficiently basic to deprotonate the acidic phenolic proton, generating the nucleophilic 2-iodophenoxide in situ. Following the formation of the phenoxide, 1,2-dibromoethane is added, and the reaction is typically heated to facilitate the nucleophilic substitution. chemspider.com This method offers advantages in terms of safety, cost, and ease of handling compared to highly reactive bases like metal hydrides. Other bases such as sodium hydroxide (B78521) (NaOH) can also be employed. francis-press.comchemicalbook.com

Parameter Condition Purpose Reference
Phenol 2-IodophenolStarting material-
Alkylating Agent 1,2-Dibromoethane (excess)Provides bromoethoxy moiety chemspider.com
Base Potassium Carbonate (K₂CO₃)Deprotonates phenol chemspider.comfrancis-press.com
Solvent Acetone or DMFFacilitates SN2 reaction chemspider.comchem-station.com
Temperature RefluxIncreases reaction rate chemspider.com

This interactive table summarizes typical conditions for the K₂CO₃-promoted synthesis.

Solvent Effects and Reaction Optimization for Ether Formation

The solvent plays a crucial role in the Williamson ether synthesis, as it influences the solubility of reactants and the rate of the SN2 reaction. wikipedia.org Polar aprotic solvents are generally preferred because they can dissolve the ionic phenoxide while poorly solvating the nucleophilic oxygen atom, leaving it more available to attack the electrophile. wikipedia.orgchem-station.com

Commonly used polar aprotic solvents include acetone, acetonitrile, and N,N-dimethylformamide (DMF). wikipedia.orgchemspider.com For instance, replacing an alcohol solvent with dimethyl sulfoxide (B87167) (DMSO) has been shown to dramatically increase the yield of ether from 61% to 95% and reduce the reaction time. researchgate.net Protic solvents, such as ethanol (B145695), can slow the reaction by forming strong hydrogen bonds with the phenoxide, which reduces its nucleophilicity. francis-press.com Reaction optimization often involves screening various solvents and adjusting the temperature to maximize the yield of the desired ether while minimizing competing elimination reactions, which can be significant with secondary alkyl halides but are less of a concern with a primary halide like 1,2-dibromoethane. wikipedia.orgmasterorganicchemistry.com

Solvent Type Examples Effect on Williamson Synthesis Reference
Polar Aprotic DMF, Acetonitrile, DMSO, AcetoneFavored: High reaction rates, minimal nucleophile solvation. wikipedia.orgchem-station.comresearchgate.net
Polar Protic Water, Ethanol, MethanolDisfavored: Slows reaction by solvating the nucleophile. francis-press.com
Apolar Hexane, TolueneDisfavored: Poor solubility for ionic alkoxides. wikipedia.org

This interactive table compares the effects of different solvent types on the reaction.

Alternative Approaches for Installing the Bromoethoxy Moiety (e.g., from protected precursors)

Beyond the direct etherification of 2-iodophenol, alternative strategies can be employed, often involving the use of protected precursors to avoid side reactions or to introduce the desired functionalities in a specific order. One such strategy involves a two-step process: first, the etherification of 2-iodophenol with a protected ethanol equivalent, such as 2-(tetrahydro-2H-pyran-2-yloxy)ethanol, followed by deprotection and conversion of the resulting hydroxyl group to a bromide using a standard brominating agent like PBr₃ or CBr₄/PPh₃.

Another advanced approach utilizes precursors where the functionalities are built up sequentially. For example, a synthesis could start with a precursor like 2-iodobenzoic acid. researchgate.net A sequence involving a Curtius rearrangement could convert the carboxylic acid to an amine, which is then protected. researchgate.net This protected aniline (B41778) can undergo further transformations, with the bromoethoxy group being introduced at a later stage. This strategy allows for the construction of highly functionalized molecules where direct etherification might be complicated by other reactive groups on the aromatic ring. researchgate.net

Synthesis of Ortho-Disubstituted Halogenated Benzenes as Precursors

The availability of appropriately substituted precursors is crucial for these syntheses. The primary precursor for the direct Williamson ether synthesis is 2-iodophenol. The synthesis of such ortho-disubstituted benzenes requires careful strategic planning, considering the directing effects of the substituents. libretexts.orgchemistrysteps.com

The synthesis of 2-iodophenol can be achieved through several routes. Direct iodination of phenol typically yields a mixture of ortho- and para-iodophenol, with the para isomer being the major product, thus requiring chromatographic separation. A more regioselective method involves the diazotization of 2-aminophenol (B121084) followed by a Sandmeyer-type reaction with potassium iodide.

The synthesis of other ortho-dihalo-substituted precursors, such as 1-bromo-2-iodobenzene, can be accomplished through various named reactions. nbinno.com For example, a method for preparing 2-bromoiodobenzene from 2-bromophenol (B46759) has been developed, involving reaction with triphenylphosphine (B44618) and iodine in the presence of an organic amine. google.com Organometallic intermediates also provide a powerful route to regiospecific ortho-disubstitution. acs.org The strategic order of introducing substituents is paramount; for instance, to synthesize a molecule with both an activating and a deactivating group, the order of reactions must be chosen to ensure the desired regiochemistry. khanacademy.orglibretexts.org

Strategic Considerations for Large-Scale Preparation

Transitioning a synthetic route from a laboratory setting to large-scale industrial preparation introduces a new set of challenges. Key considerations include cost, safety, efficiency, and environmental impact. For the synthesis of this compound, the direct Williamson ether synthesis using 2-iodophenol, 1,2-dibromoethane, and a base like K₂CO₃ is likely the most economically viable route due to the availability of reagents and the simplicity of the one-step process.

On a large scale, process optimization is critical. This includes:

Reagent Cost and Availability: Sourcing industrial quantities of 2-iodophenol and 1,2-dibromoethane at a reasonable cost is essential.

Reaction Conditions: Optimizing temperature, reaction time, and mixing to maximize yield and throughput while ensuring safety. Using a milder base like potassium carbonate is preferable to sodium hydride for safety and cost reasons.

Solvent Management: The choice of solvent is critical. While efficient, solvents like DMF or DMSO can be costly and difficult to remove and dispose of. For large-scale work, the ability to recover and recycle the solvent is a major economic and environmental advantage. orgsyn.org

Purification: The purification method must be scalable. Distillation or recrystallization is generally preferred over chromatography for large quantities. The reaction should be designed to minimize byproducts, simplifying the purification process.

Process Safety: A thorough safety assessment is required, considering the toxicity of reagents like 1,2-dibromoethane and the potential for runaway reactions.

Alternative routes, such as those used for iodobenzene (B50100) involving gas-phase reactions over a catalyst, illustrate industrial approaches to halogenation that prioritize continuous processing and catalyst regeneration for long-term, cost-effective production. google.com

Environmentally Benign Synthetic Protocols and Green Chemistry Initiatives

The development of environmentally friendly synthetic methods for aryl ethers, including analogues of this compound, has centered on the use of alternative energy sources and catalytic systems that minimize waste and hazardous solvent use. Key approaches include phase-transfer catalysis, microwave-assisted synthesis, and ultrasound-assisted reactions. These methods align with the principles of green chemistry by reducing reaction times, lowering energy consumption, and often allowing for the use of less hazardous reagents and solvents. researchgate.nettsijournals.com

Phase-Transfer Catalysis (PTC):

Phase-transfer catalysis is a powerful technique for accelerating reactions between reactants in immiscible phases, a common scenario in the synthesis of ethers from phenols (which are often soluble in organic solvents) and inorganic bases (soluble in water). nih.gov In the context of synthesizing this compound, a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide), would facilitate the transfer of the 2-iodophenoxide anion from an aqueous phase to the organic phase containing 1,2-dibromoethane. This approach offers several green advantages:

Elimination of Anhydrous Solvents: PTC can obviate the need for expensive and hazardous anhydrous organic solvents, as the reaction can be performed in a biphasic system, often with water as one of the phases. tsijournals.com

Milder Reaction Conditions: The enhanced reactivity of the nucleophile in the organic phase often allows for lower reaction temperatures and pressures.

Reduced Waste: By improving reaction efficiency and selectivity, PTC can lead to higher yields and fewer byproducts, thus minimizing waste.

Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a significant tool in green chemistry for its ability to dramatically accelerate organic reactions. researchgate.netrroij.com For the synthesis of aryl ethers, microwave-assisted protocols offer substantial improvements over conventional heating methods. tsijournals.comresearchgate.net The key benefits include:

Rapid Reaction Times: Microwave heating can reduce reaction times from hours to minutes. chemspider.com

Increased Yields: The efficient and uniform heating often leads to higher product yields and purity.

Energy Efficiency: By directly heating the reaction mixture, microwave synthesis is more energy-efficient than conventional refluxing. tsijournals.com

Solvent-Free Conditions: In some cases, microwave-assisted synthesis can be performed under solvent-free conditions, further enhancing its green credentials. tsijournals.com

Ultrasound-Assisted Synthesis:

The application of ultrasound in chemical synthesis, known as sonochemistry, can enhance reaction rates and yields through the phenomenon of acoustic cavitation. The formation and collapse of microscopic bubbles create localized high-pressure and high-temperature zones, which can promote mass transfer and accelerate chemical reactions. nih.govsioc-journal.cn For the synthesis of ethers, ultrasound has been shown to be effective, particularly in heterogeneous systems. researchgate.net The combination of ultrasound with microwave irradiation can offer synergistic effects, leading to even more efficient and environmentally friendly syntheses. researchgate.net

Representative Green Synthetic Approach:

While a specific green synthesis for this compound is not detailed in the literature, a plausible and environmentally conscious approach would involve the Williamson ether synthesis of 2-iodophenol and 1,2-dibromoethane under phase-transfer catalysis and/or with microwave or ultrasound assistance. The following table outlines representative conditions based on green methodologies for analogous ether syntheses.

Interactive Data Table: Representative Green Synthesis Conditions for Aryl Ethers

This table illustrates typical conditions for the green synthesis of aryl ethers, which could be adapted for the synthesis of this compound.

Reactant 1Reactant 2Catalyst/MethodSolventTemperature (°C)TimeYield (%)Reference
PhenolAlkyl HalidePhase-Transfer Catalyst (e.g., TBAB)Dichloromethane/WaterRoom Temp.2-8 h85-95 nih.gov
Substituted PhenolBenzyl ChlorideMicrowave IrradiationNone (Solvent-free)80-1205-15 min90-98 tsijournals.com
PhenolAlkyl HalideUltrasound AssistanceWater501-2 hHigh researchgate.net
2-Iodophenol1,2-DibromoethaneK₂CO₃AcetoneReflux12 hModerate chemspider.com

Elucidation of Chemical Reactivity and Mechanistic Insights for 1 2 Bromoethoxy 2 Iodobenzene

Halogen Reactivity Dynamics and Regioselectivity

The presence of two distinct halogen atoms on the molecule, an iodine on the aromatic ring and a bromine on the alkyl chain, is central to its chemical personality. Their differential reactivity and the electronic effects of the substituent group dictate the course of chemical transformations.

In the context of 1-(2-bromoethoxy)-2-iodobenzene, the aryl iodine and alkyl bromine exhibit markedly different reactivities, a characteristic that is fundamental to its synthetic utility. The carbon-iodine (C-I) bond on the benzene (B151609) ring is generally more reactive towards certain types of reactions, particularly those involving transition-metal catalysis, such as Suzuki-Miyaura couplings. This is attributed to the lower bond dissociation energy of the C-I bond compared to the carbon-bromine (C-Br) bond, making oxidative addition to a metal center more facile.

Conversely, the alkyl bromine in the bromoethoxy side chain is more susceptible to classical nucleophilic substitution reactions (SN2). The primary nature of the carbon bearing the bromine atom makes it an excellent electrophilic site for attack by a wide range of nucleophiles. This differential reactivity allows for selective functionalization at either the aryl or the alkyl position by carefully choosing the reaction conditions and reagents. For instance, a palladium-catalyzed cross-coupling reaction would likely engage the aryl iodide, leaving the alkyl bromide intact, while treatment with a strong nucleophile under conditions that favor SN2 reactions would target the bromoethoxy group.

Recent research has highlighted the use of amine-ligated boryl radicals to activate alkyl iodides and bromides through halogen-atom transfer (XAT), leading to the formation of C(sp³)–C(sp) bonds. researchgate.net While not specific to this exact molecule, this methodology underscores the ongoing exploration of novel ways to leverage the reactivity of alkyl halides. researchgate.net

The bromoethoxy group, attached to the benzene ring via an ether linkage, exerts a significant influence on the electrophilicity of the aromatic system. The oxygen atom, through its lone pairs, can donate electron density to the ring via a resonance effect. openstax.org This electron-donating characteristic increases the electron density of the aromatic ring, making it more nucleophilic and thus more reactive towards electrophilic aromatic substitution (EAS) reactions compared to benzene itself. openstax.orgfiveable.me Such substituents are known as activating groups. openstax.orgfiveable.me

The presence of the iodine atom at the ortho position further modifies the electronic landscape. Halogens are generally considered deactivating groups in EAS due to their strong inductive electron-withdrawing effect, yet they are ortho-, para-directing because of their ability to donate a lone pair of electrons through resonance to stabilize the arenium ion intermediate. openstax.orglibretexts.org In this compound, the interplay of the activating bromoethoxy group and the deactivating but ortho-, para-directing iodo group creates a complex pattern of reactivity.

The regiochemistry of reactions involving this compound is a direct consequence of the factors discussed above.

Nucleophilic Attack: As previously mentioned, nucleophilic attack will preferentially occur at one of two sites depending on the nature of the nucleophile and the reaction conditions. Strong, hard nucleophiles will favor an SN2 reaction at the primary carbon of the bromoethoxy group. Softer nucleophiles, particularly in the presence of a suitable transition metal catalyst, will favor reaction at the carbon bearing the iodine atom through mechanisms like nucleophilic aromatic substitution (SNAr) or, more commonly, cross-coupling reactions.

Electrophilic Attack: For electrophilic aromatic substitution, the directing effects of the existing substituents are paramount. The bromoethoxy group is a strong ortho-, para-director. The iodine atom is also an ortho-, para-director, albeit a deactivating one. The positions ortho and para to the bromoethoxy group are C4 and C6. The position para to the iodine atom is C5. Therefore, incoming electrophiles will be directed to the positions most activated by the bromoethoxy group, which are C4 and C6. Steric hindrance from the adjacent iodo and bromoethoxy groups may influence the relative rates of substitution at these positions.

Nucleophilic Substitution Reactions at Halogenated Centers

The compound this compound possesses two distinct halogenated centers that are susceptible to nucleophilic substitution, offering a versatile platform for molecular elaboration.

The primary alkyl bromide of the ethoxy chain is a classic substrate for bimolecular nucleophilic substitution (SN2) reactions. This pathway involves a one-step mechanism where the nucleophile attacks the electrophilic carbon atom at the same time as the bromide leaving group departs. youtube.com The rate of this reaction is dependent on the concentration of both the substrate and the nucleophile. A wide variety of nucleophiles, such as alkoxides, cyanides, and amines, can be employed to displace the bromide and introduce new functional groups.

The aryl iodide presents a different scenario. Direct nucleophilic aromatic substitution (SNAr) on an unactivated aryl halide is generally difficult. However, the reactivity of the carbon-iodine bond can be harnessed in transition metal-catalyzed cross-coupling reactions. In these processes, a catalyst, typically a palladium complex, facilitates the coupling of the aryl iodide with a diverse range of nucleophilic partners, including boronic acids (Suzuki coupling), organostannanes (Stille coupling), and amines (Buchwald-Hartwig amination). The iodine atom's superior ability to act as a leaving group in these catalytic cycles, compared to bromine, makes the C-I bond the preferred site for such transformations.

The following table summarizes the expected reactivity of the halogenated centers with different types of nucleophiles:

Nucleophile TypePrimary Reaction SitePredominant Mechanism
Strong, Hard Nucleophiles (e.g., RO⁻, CN⁻)Alkyl BromideSN2
Organometallic Reagents (e.g., R-B(OH)₂) with Pd catalystAryl IodideCross-Coupling
Amines with Pd catalystAryl IodideBuchwald-Hartwig Amination

Elimination Reactions and Cyclization Pathways

Beyond substitution reactions, this compound can undergo elimination reactions, which can be strategically employed to generate new chemical structures, including cyclic compounds.

A significant reaction pathway for this compound is a base-mediated elimination reaction to form 1-iodo-2-(vinyloxy)benzene. This transformation is typically achieved by treating the substrate with a strong, non-nucleophilic base. The mechanism is an E2 (bimolecular elimination) reaction. libretexts.org

In this process, the base abstracts a proton from the carbon atom adjacent to the oxygen of the ethoxy group (the α-carbon). Simultaneously, the C-O bond begins to form a double bond, and the bromide ion is expelled as the leaving group. libretexts.org The stereochemistry of E2 reactions is often dependent on the spatial relationship between the proton being removed and the leaving group, with an anti-periplanar arrangement being preferred. libretexts.org

The choice of base is crucial for favoring elimination over substitution. youtube.commasterorganicchemistry.com Sterically hindered bases, such as potassium tert-butoxide (KOC(CH₃)₃), are often used to promote elimination by disfavoring the competing SN2 pathway, which is more sensitive to steric hindrance at the electrophilic center. utdallas.edu The resulting product, 1-iodo-2-(vinyloxy)benzene, is a valuable synthetic intermediate itself, as the vinyloxy group can participate in various cycloadditions and polymerization reactions, while the iodo group remains available for further cross-coupling transformations.

The general reaction scheme is as follows:


Oxidative and Reductive Transformations of the Compound

The presence of both an aryl iodide and an alkyl bromide functional group makes this compound susceptible to various oxidative and reductive transformations.

Oxidative Transformations: The aryl iodide moiety is a primary site for oxidation. Treatment with strong oxidizing agents can convert the iodine(I) center to a higher oxidation state. For example, oxidative chlorination using reagents like hydrogen peroxide in the presence of hydrochloric acid can transform aryl iodides into hypervalent iodine species, such as aryliodine(III) dichlorides. researchgate.net This transformation opens up a new range of reactivity for the molecule, as hypervalent iodine compounds are valuable reagents in organic synthesis.

Another potential oxidative process involves the ether linkage, although this typically requires harsh conditions and may lead to cleavage of the C-O bond.

Reductive Transformations: Reductive processes can target either the carbon-iodine bond or the carbon-bromine bond. The C-I bond is generally more reactive and thus more easily reduced than the C-Br bond. Catalytic hydrogenation or treatment with reducing agents like zinc dust in acetic acid could selectively reduce the aryl iodide to an iodobenzene (B50100) moiety, yielding 1-(2-bromoethoxy)benzene.

More potent reducing conditions, such as the use of lithium aluminum hydride or sodium in liquid ammonia, could potentially reduce both halogen substituents, although this may also be accompanied by cleavage of the ether bond. Selective reduction remains a challenge and is highly dependent on the choice of reducing agent and reaction conditions.

TransformationReagents/ConditionsPotential Product
Oxidation HCl/H₂O₂ researchgate.net1-(2-Bromoethoxy)-2-iodosobenzene dichloride
Selective Reduction Catalytic Hydrogenation (e.g., Pd/C, H₂)1-(2-Bromoethoxy)benzene
Non-selective Reduction Strong reducing agents (e.g., Na/NH₃)Phenethyl alcohol, ethyl phenyl ether

Complex Reaction Mechanism Investigations

The reaction mechanisms involving this compound are characterized by several key intermediates, depending on the reaction type.

In Cross-Coupling Reactions: In palladium-catalyzed reactions such as Suzuki or Heck couplings, the primary intermediate is an organopalladium species. researchgate.netchemrxiv.org Oxidative addition of the aryl iodide bond (which is more reactive than the aryl bromide bond) to a Pd(0) complex generates an arylpalladium(II) halide intermediate. This species is central to the catalytic cycle, undergoing subsequent transmetalation and reductive elimination to form the desired product. Alkylpalladium complexes are also key intermediates, which are prone to the β-elimination side reactions discussed previously. researchgate.net

In Elimination Reactions: As outlined in section 3.3.2, elimination reactions can proceed through distinct intermediates. The E1 mechanism is characterized by the formation of a carbocation at the carbon atom that was bonded to the bromine. nih.gov Conversely, the E1cB mechanism involves a carbanion intermediate, stabilized by the adjacent ether oxygen. nih.gov

In Nucleophilic Aromatic Substitution (SNAr): While less common for this substrate compared to those with strong electron-withdrawing groups, a hypothetical SNAr reaction would proceed through a Meisenheimer complex. This is an anionic, resonance-stabilized intermediate formed by the attack of a nucleophile on the aromatic ring.

Understanding the transition states is crucial for rationalizing the outcomes of reactions involving this compound.

Non-Catalytic Pathways: In the case of an E2 elimination reaction, the transition state is a concerted structure where the base is partially bonded to the β-hydrogen, the C-H and C-Br bonds are partially broken, and the C=C double bond is partially formed. The geometry of this transition state is typically anti-periplanar, where the hydrogen and the leaving group are on opposite sides of the C-C bond.

Catalytic Pathways: In catalyzed reactions, such as nucleophilic substitution or cross-coupling, the transition states can be more complex. For some catalyzed aminolysis reactions of related phenoxy ethers, a concerted mechanism involving a six-membered cyclic transition state has been proposed over a stepwise pathway. researchgate.net This type of transition state involves the amine catalyst interacting with both the substrate and the incoming nucleophile simultaneously, lowering the activation energy. researchgate.net

In the context of the competing β-elimination reactions within a palladium catalytic cycle, the transition state geometry plays a deciding role. The β-hydride elimination typically requires a syn-coplanar arrangement of the metal, the α- and β-carbons, and the departing hydrogen atom, which necessitates an open coordination site on the metal. researchgate.net The analysis of transition states for β-hydride versus β-heteroatom elimination in alkylpalladium complexes has shown that ligand properties are critical. Smaller ligands favor a diphosphine pathway that can preferentially eliminate heteroatoms, while bulkier ligands promote a monophosphine pathway that strongly favors β-hydride elimination. researchgate.net This detailed understanding of transition state energies and geometries allows for the rational selection of ligands to control the chemoselectivity of catalytic reactions. researchgate.netchemrxiv.org

Catalytic Applications and Transformations

Cross-Coupling Methodologies

Cross-coupling reactions are fundamental in the formation of carbon-carbon and carbon-heteroatom bonds, and 1-(2-bromoethoxy)-2-iodobenzene is a valuable substrate in this context. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds is a key feature exploited in these transformations.

Palladium catalysts are extensively used to mediate cross-coupling reactions involving this compound. The higher reactivity of the C-I bond compared to the C-Br bond allows for selective functionalization. nih.gov

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound with an organohalide. wikipedia.org In the case of this compound, the reaction can be directed to selectively occur at the more reactive iodine-substituted position. nih.gov This reaction is widely used for creating biaryl compounds. wikipedia.orglibretexts.org

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene. odinity.com this compound can participate in Heck reactions, typically with the palladium catalyst inserting into the C-I bond first. odinity.com

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org For this compound, the Sonogashira coupling can be performed selectively at the iodinated position due to the higher reactivity of the C-I bond. nih.govwikipedia.org This selectivity is often achieved by controlling the reaction temperature. wikipedia.org

A summary of these palladium-catalyzed reactions is presented below:

Reaction Description Key Features for this compound
Suzuki-MiyauraCouples an organoboron compound with an organohalide. wikipedia.orgSelective coupling at the C-I position. nih.gov
HeckCouples an unsaturated halide with an alkene. odinity.comPreferential reaction at the C-I bond. odinity.com
SonogashiraCouples a terminal alkyne with an aryl or vinyl halide. wikipedia.orgSelective coupling at the C-I position can be achieved. nih.govwikipedia.org

Nickel catalysts have emerged as a cost-effective alternative to palladium for cross-coupling reactions. researchgate.net Nickel-catalyzed reductive couplings can be employed with substrates like this compound. These reactions often involve the coupling of two electrophiles through a reductive process. Recently, nickel-catalyzed Sonogashira couplings have been developed, which can couple non-activated alkyl halides with acetylene, although a copper co-catalyst is still often required. wikipedia.org

The presence of two different halogen atoms in this compound presents both an opportunity for selective reactions and a challenge in controlling chemoselectivity and regioselectivity.

Chemoselectivity: The primary challenge is to selectively activate one C-X bond over the other. The general order of reactivity for halogens in palladium-catalyzed cross-coupling is I > Br > Cl. nih.gov This inherent difference in reactivity is the basis for achieving chemoselectivity. By carefully choosing the catalyst, ligands, and reaction conditions, it is possible to favor the reaction at the more reactive C-I bond, leaving the C-Br bond intact for subsequent transformations. nih.gov

Regioselectivity: For di-substituted benzenes, the position of the coupling can be influenced by the electronic and steric properties of the substituents. nih.gov In the case of this compound, the ortho-disposition of the bromoethoxy and iodo groups can introduce steric hindrance that influences the approach of the catalyst and the coupling partners. Challenges can also arise from potential palladium migration during the catalytic cycle, which can affect the regiochemical outcome in certain C-H functionalization reactions. researchgate.net

C-H Bond Functionalization Reactions (e.g., Directed C-H Activation)

C-H bond functionalization is a powerful strategy for modifying organic molecules by directly converting a C-H bond into a C-C or C-X bond. ethz.ch In the context of this compound, the bromoethoxy group can potentially act as a directing group, guiding the catalyst to a specific C-H bond on the aromatic ring. rsc.org

Directed C-H activation often involves the formation of a metallacycle intermediate. scispace.com For instance, palladium catalysts can coordinate to the oxygen atom of the ethoxy group and subsequently activate a nearby C-H bond. amanote.com This approach allows for the introduction of various functional groups at positions that might be difficult to access through classical methods. Both palladium and nickel-based catalytic systems have been developed for directed C-H functionalization. rsc.orgpitt.edu

Emerging Catalytic Systems and Ligand Design for Enhanced Selectivity

To address the challenges of selectivity, significant research has focused on the development of new catalytic systems and the design of specialized ligands.

Ligand Design: The choice of ligand is crucial for modulating the reactivity and selectivity of the metal catalyst. nih.gov Sterically demanding and electron-rich phosphine (B1218219) ligands, such as those developed by Buchwald, can enhance the reactivity of less reactive C-Cl bonds and can also be used to fine-tune the selectivity between C-I and C-Br bonds. nih.govlibretexts.org The combination of bulky and electron-rich ligands can lead to more efficient Sonogashira couplings. libretexts.org

Emerging Catalysts: Besides traditional palladium and nickel catalysts, researchers are exploring other metals and catalytic systems. For example, gold has been shown to act as a heterogeneous catalyst for Sonogashira coupling reactions. wikipedia.org The development of catalysts supported on materials like magnetic nanoparticles is also a growing area, offering advantages in catalyst recovery and reuse. jsynthchem.com

Homogeneous and Heterogeneous Catalysis Strategies

Both homogeneous and heterogeneous catalysis strategies are employed for reactions involving this compound, each with its own set of advantages and disadvantages. mdpi.com

Homogeneous Catalysis: In homogeneous catalysis, the catalyst is in the same phase as the reactants, typically in a liquid solution. mdpi.com This often leads to high activity and selectivity because the active catalytic sites are readily accessible. mdpi.com Most of the palladium- and nickel-catalyzed cross-coupling reactions discussed above are performed under homogeneous conditions. nih.govnih.gov

Heterogeneous Catalysis: Heterogeneous catalysts exist in a different phase from the reactants. mdpi.com A major advantage is the ease of separation of the catalyst from the reaction mixture, which simplifies product purification and allows for catalyst recycling. rsc.orgpurdue.edu Strategies for creating heterogeneous catalysts include immobilizing homogeneous catalysts onto solid supports. rsc.org For example, palladium has been supported on various materials, including carbon, hydroxyapatite, and magnetic nanoparticles, for use in Suzuki-Miyaura and other coupling reactions. jsynthchem.comresearchgate.netresearchgate.net

A comparison of these two strategies is outlined below:

Catalysis Type Advantages Disadvantages Examples
HomogeneousHigh activity and selectivity. mdpi.comDifficult catalyst separation and recovery. mdpi.comPd(PPh₃)₄ in Suzuki coupling, Ni(dppe)Cl₂ in reductive coupling. nih.govresearchgate.net
HeterogeneousEasy catalyst separation and recycling. rsc.orgpurdue.eduOften lower activity and selectivity compared to homogeneous counterparts. mdpi.comPalladium on carbon (Pd/C), Palladium on magnetic nanoparticles. jsynthchem.comresearchgate.net

Strategic Role As a Synthetic Intermediate in Complex Molecular Architectures

Precursor in the Construction of Heterocyclic Systems

A primary application of 1-(2-bromoethoxy)-2-iodobenzene is in the synthesis of seven-membered heterocyclic systems, particularly dibenzo[b,f] researchgate.netuokerbala.edu.iqoxazepines. This scaffold is of significant interest due to its presence in a variety of pharmacologically active compounds. researchgate.net The synthesis often involves a palladium-catalyzed intramolecular C-O bond formation. In a typical reaction, the iodo group is first coupled with a suitable amine or phenol (B47542) derivative. Subsequently, the bromoethoxy side chain is utilized to cyclize the molecule, forming the central seven-membered ring.

For instance, palladium-catalyzed reactions can be employed to couple the aryl iodide with an amine, followed by an intramolecular cyclization to yield the dibenzo[b,f] researchgate.netuokerbala.edu.iqoxazepine core. nih.govacs.org The reaction conditions, including the choice of palladium catalyst, ligand, and base, are crucial for achieving high yields. nih.gov This methodology has been successfully applied to create a diverse range of substituted dibenzo[b,f] researchgate.netuokerbala.edu.iqoxazepines. rsc.org Metal-free conditions have also been developed for the synthesis of related fused heterocyclic systems. acs.org

Table 1: Examples of Heterocyclic Systems Synthesized from this compound Derivatives

Resulting Heterocycle Synthetic Strategy Key Features
Dibenzo[b,f] researchgate.netuokerbala.edu.iqoxazepines Palladium-catalyzed intramolecular C-O cyclization Core structure for various bioactive molecules. researchgate.netrsc.org
Dibenzo[b,f]pyrrolo[1,2-d] researchgate.netuokerbala.edu.iqoxazepines Formation of aziridines followed by 1,3-dipolar cycloaddition Construction of complex, fused heterocyclic systems. researchgate.net
Indole-fused dibenzo[b,f] researchgate.netuokerbala.edu.iqoxazepines Copper-catalyzed synthesis or transition-metal-free Smiles rearrangement Integration of indole (B1671886) moiety for potential biological activity. researchgate.netacs.org

Building Block for Advanced Organic Frameworks and Polymers

The development of advanced materials, such as porous organic polymers (POPs) and other functional polymers, relies on the availability of versatile molecular building blocks. klinger-lab.de While specific examples detailing the use of this compound in the synthesis of advanced organic frameworks or polymers are not extensively documented in the provided search results, its structural motifs are highly relevant.

The dual halide functionality allows for its potential use as a cross-linking agent or as a monomer in polymerization reactions. For example, the iodine and bromine atoms could be sequentially targeted in different polymerization steps to create complex polymer architectures. The phenoxy-ether linkage provides a degree of flexibility to the resulting polymer backbone. The development of new synthetic pathways is crucial for creating tailor-made block copolymers with complex architectures. klinger-lab.de

Intermediate in the Synthesis of Functional Organic Materials (e.g., liquid crystals, dyes)

The synthesis of functional organic materials often requires precursors with well-defined substitution patterns to control their electronic and physical properties. While the direct application of this compound in the synthesis of liquid crystals or dyes is not explicitly detailed in the provided search results, its derivatives are valuable intermediates. For instance, related dibenzo[b,f]heteropines, which can be synthesized from precursors like this compound, have shown potential in applications such as organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs). beilstein-journals.org The ability to introduce different functional groups at specific positions on the aromatic rings is key to tuning the material's properties. The synthesis of 1,3-oxazepine-4,7-dione derivatives has been explored for their liquid crystalline properties. uokerbala.edu.iq

Integration into Multi-Component Reactions and Cascade Processes

Multi-component reactions (MCRs) and cascade (or domino) reactions are powerful strategies in organic synthesis that allow for the construction of complex molecules from simple starting materials in a single operation, enhancing efficiency and atom economy. nih.govnih.govub.edu The unique structure of this compound makes it an ideal candidate for integration into such processes.

A hypothetical cascade reaction could involve an initial palladium-catalyzed coupling at the iodine position, which then triggers a subsequent intramolecular cyclization involving the bromoethoxy side chain. This approach can lead to the rapid assembly of complex heterocyclic frameworks. rsc.org The development of multicatalytic systems, where different catalysts orchestrate a sequence of reactions, is a growing area of research and could be applied to substrates like this compound to achieve highly selective and complex transformations. nih.gov

Computational Chemistry and Theoretical Studies on 1 2 Bromoethoxy 2 Iodobenzene

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of molecules. Methodologies like Density Functional Theory (DFT) are powerful tools for such investigations.

No published studies employing Density Functional Theory (DFT) to specifically analyze the electronic structure or predict the reactivity of 1-(2-Bromoethoxy)-2-iodobenzene were identified. While DFT has been used to study related compounds like iodobenzene (B50100) and chlorobenzene, providing insights into their structural and electronic properties, this specific molecule remains uncharacterized in the computational literature. researchgate.net A typical DFT study would involve optimizing the molecular geometry and calculating electronic properties such as molecular orbital energies (HOMO, LUMO), electrostatic potential maps, and atomic charges. This information is crucial for predicting sites susceptible to electrophilic or nucleophilic attack.

There is no available research that models the reaction energetics of this compound. Such studies would be valuable for understanding its thermal stability and its propensity to undergo various chemical transformations. Computational methods can be used to calculate the activation energies for potential reactions, such as nucleophilic substitution at the bromoethoxy side chain or reactions involving the carbon-iodine bond, and to map out the complete reaction pathways.

Prediction of Regioselectivity and Stereoselectivity (e.g., Fukui functions)

The prediction of regioselectivity and stereoselectivity in reactions involving this compound using computational tools like Fukui functions has not been reported in the scientific literature. Fukui functions are reactivity descriptors derived from DFT that help in identifying the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. researchgate.net An analysis of the Fukui functions for this molecule would provide valuable predictions regarding its behavior in chemical reactions.

Implicit and Explicit Solvation Models in Computational Analyses

No computational analyses of this compound that incorporate either implicit or explicit solvation models were found. The choice of solvent can significantly influence the structure, reactivity, and spectral properties of a molecule. researchgate.net Computational studies investigating solvent effects would typically use implicit models, such as the Polarizable Continuum Model (PCM), or explicit models, where individual solvent molecules are included in the calculation, to provide a more accurate representation of the molecule's behavior in solution.

Molecular Dynamics Simulations (if applicable to conformational studies)

There are no molecular dynamics (MD) simulations reported for this compound in the existing literature. MD simulations would be particularly useful for exploring the conformational landscape of the flexible bromoethoxy side chain and understanding its dynamic behavior over time. mdpi.com Such studies could provide insights into the preferred conformations of the molecule and how they might influence its reactivity and interactions with other molecules.

Advanced Spectroscopic Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by probing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the number, type, and connectivity of hydrogen atoms within a molecule. In the case of 1-(2-Bromoethoxy)-2-iodobenzene, the ¹H NMR spectrum reveals distinct signals corresponding to the aromatic and aliphatic protons.

The protons on the ethoxy chain, being adjacent to electron-withdrawing bromine and oxygen atoms, are deshielded and appear at a lower field. The two methylene (B1212753) groups (-CH₂-) of the ethoxy chain typically appear as triplets due to coupling with each other. The protons on the benzene (B151609) ring exhibit complex splitting patterns due to their coupling with each other, with their chemical shifts influenced by the electron-withdrawing iodo and electron-donating bromoethoxy substituents.

Table 1: ¹H NMR Chemical Shift Data for this compound

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aromatic-H7.81d7.9
Aromatic-H7.29t7.7
Aromatic-H6.81t7.6
Aromatic-H6.74d8.2
-OCH₂-4.31t6.3
-CH₂Br3.65t6.3

Data presented is a representative example and may vary slightly based on solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.

The carbon atom attached to the iodine (C-I) is significantly deshielded and appears at a lower field. The carbon atom attached to the oxygen of the ethoxy group (C-O) also shows a characteristic downfield shift. The carbons of the methylene groups in the ethoxy chain appear in the aliphatic region of the spectrum.

Table 2: ¹³C NMR Chemical Shift Data for this compound

Carbon Assignment Chemical Shift (δ, ppm)
Aromatic C-O156.4
Aromatic C-H139.6
Aromatic C-H129.5
Aromatic C-H123.1
Aromatic C-H112.5
Aromatic C-I86.8
-OCH₂-70.1
-CH₂Br28.9

Data presented is a representative example and may vary slightly based on solvent and experimental conditions.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in establishing the connectivity between protons and carbons. A COSY spectrum would show correlations between the protons of the adjacent methylene groups in the ethoxy chain and between adjacent aromatic protons. An HSQC spectrum would link each proton signal to its directly attached carbon atom, confirming the assignments made from the 1D NMR spectra.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) can confirm its molecular formula, C₈H₈BrIO. The mass spectrum would show a molecular ion peak corresponding to the mass of the intact molecule.

The fragmentation pattern observed in the mass spectrum provides further structural information. Common fragmentation pathways would likely involve the cleavage of the C-Br bond, the C-I bond, and the ether linkage, resulting in characteristic fragment ions. The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio) would be evident in the molecular ion and bromine-containing fragment peaks.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands.

Key expected vibrational frequencies include:

C-O-C stretching: Strong bands in the region of 1250-1000 cm⁻¹, characteristic of the ether linkage.

Aromatic C-H stretching: Peaks typically appearing above 3000 cm⁻¹.

Aromatic C=C stretching: Bands in the 1600-1450 cm⁻¹ region.

C-Br stretching: A signal in the lower frequency region, typically around 600-500 cm⁻¹.

C-I stretching: A signal in the very low-frequency region, often below 500 cm⁻¹.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-(2-bromoethoxy)-2-iodobenzene, and how do reaction conditions influence yield?

  • The compound is typically synthesized via nucleophilic substitution between 2-iodophenol and 1,2-dibromoethane in the presence of a base like K₂CO₃. Reaction parameters such as solvent polarity (e.g., DMF or THF), temperature (70–90°C), and stoichiometric ratios of reactants significantly impact yields. NMR characterization (e.g., δ 4.32–4.29 ppm for OCH₂CH₂Br) and melting point analysis (49–50°C) confirm purity .

Q. What analytical techniques are most effective for characterizing this compound?

  • ¹H/¹³C NMR resolves structural features (e.g., aromatic protons and ethoxy-bromo linkages). Mass spectrometry (MS m/z 326/328 for Br isotopes) and melting point determination are critical for purity assessment. Comparative analysis with literature data (e.g., δ 156.7 ppm for C-O in ¹³C NMR) ensures accuracy .

Q. How can competing side reactions (e.g., elimination or over-alkylation) be minimized during synthesis?

  • Use of aprotic polar solvents (DMF) and controlled stoichiometry (1:1.2 molar ratio of 2-iodophenol to dibromoethane) reduces elimination. Base strength (K₂CO₃ vs. stronger bases like NaOH) also modulates selectivity for substitution over dehydrohalogenation .

Advanced Research Questions

Q. How does this compound participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki or Ullmann coupling)?

  • The iodine atom undergoes oxidative addition with Pd(0)/Cu(I) catalysts, enabling aryl-aryl or aryl-heteroatom bond formation. For example, in Pd-catalyzed arylallylation, the ethoxy-bromo group remains inert under mild conditions but can be functionalized post-coupling via SN2 substitution .

Q. What mechanistic insights explain contradictions in reported catalytic efficiencies for Cu-mediated C–S bond formation using this substrate?

  • Discrepancies arise from ligand effects (e.g., 1,10-phenanthroline vs. phosphines) and halide mobility. The bromoethoxy group may act as a directing group or participate in coordination, altering reaction pathways. Kinetic studies (e.g., monitoring intermediates via in situ IR) are recommended .

Q. How can computational modeling (DFT) predict regioselectivity in reactions involving this compound?

  • DFT calculations assess electronic effects (e.g., electron-withdrawing iodine) and steric hindrance from the bromoethoxy group. For instance, iodine’s polarizability lowers the activation barrier for oxidative addition at the ortho position relative to bromine .

Q. What strategies resolve discrepancies in reported physical properties (e.g., melting points) for this compound?

  • Variations in melting points (e.g., 49–50°C vs. 38–39°C) may stem from polymorphic forms or impurities. Recrystallization in non-polar solvents (hexane/EtOAc) and DSC analysis can identify stable crystalline phases .

Q. How is this compound utilized in multi-step syntheses of bioactive molecules or catalysts?

  • It serves as a key intermediate in pharmaceuticals (e.g., umeclidinium bromide synthesis via alkylation of azabicyclo derivatives) and ligands (e.g., et,ph-P4-Ph for hydroformylation catalysis). The bromoethoxy group is often displaced in late-stage functionalization .

Methodological Recommendations

  • Synthetic Optimization: Screen bases (e.g., Cs₂CO₃ for enhanced solubility) and solvents (e.g., THF for milder conditions) to improve yields .
  • Characterization: Combine HPLC with NMR/MS to detect trace impurities affecting reactivity .
  • Mechanistic Probes: Use isotopic labeling (e.g., ¹⁸O in ethoxy groups) to track substitution pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.